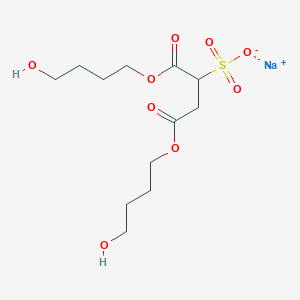
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinic acid, where the succinic acid moiety is modified with sodiosulfo and bis(4-hydroxybutyl) ester groups. This compound is often used in industrial and research settings due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester typically involves the esterification of succinic acid with 4-hydroxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The sodiosulfo group is introduced through a sulfonation reaction, where succinic acid is treated with sodium bisulfite.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sodiosulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sodiosulfo group under mild conditions.
Major Products Formed
Oxidation: Formation of succinic acid derivatives with carbonyl groups.
Reduction: Formation of succinic acid derivatives with hydroxyl groups.
Substitution: Formation of substituted succinic acid derivatives with various functional groups.
科学研究应用
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
作用机制
The mechanism of action of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester involves its interaction with various molecular targets. The sodiosulfo group can interact with proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing succinic acid and 4-hydroxybutanol, which can further participate in metabolic pathways.
相似化合物的比较
Similar Compounds
Succinic acid: The parent compound, lacking the sodiosulfo and bis(4-hydroxybutyl) ester groups.
Sodium succinate: A sodium salt of succinic acid, used in similar applications.
4-Hydroxybutyl succinate: A derivative of succinic acid with 4-hydroxybutyl groups.
Uniqueness
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is unique due to the presence of both sodiosulfo and bis(4-hydroxybutyl) ester groups, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specific applications in research and industry.
属性
IUPAC Name |
sodium;1,4-bis(4-hydroxybutoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9S.Na/c13-5-1-3-7-20-11(15)9-10(22(17,18)19)12(16)21-8-4-2-6-14;/h10,13-14H,1-9H2,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICBCLBLOEDHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CC(C(=O)OCCCCO)S(=O)(=O)[O-])CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


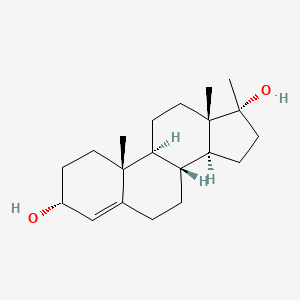
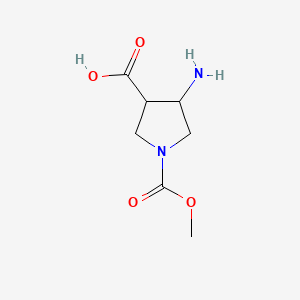
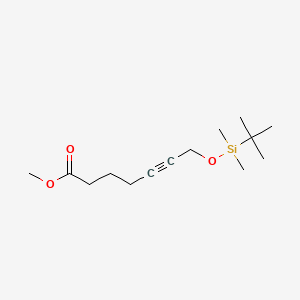
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
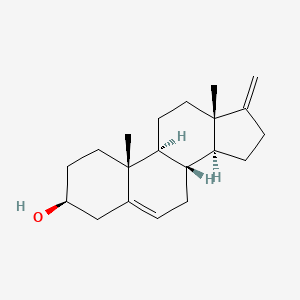
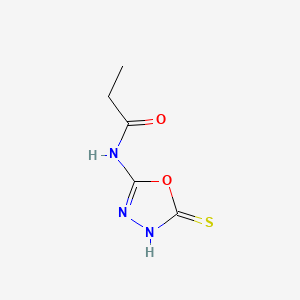
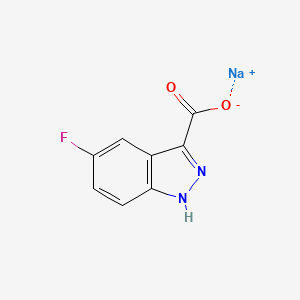
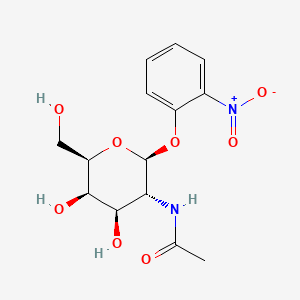
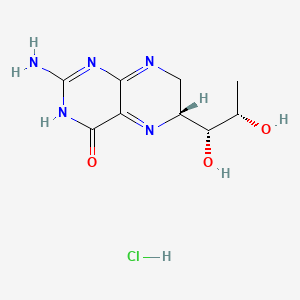
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
